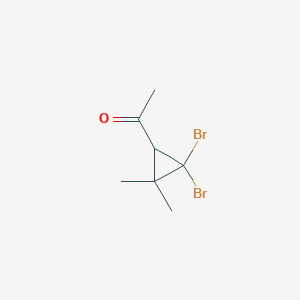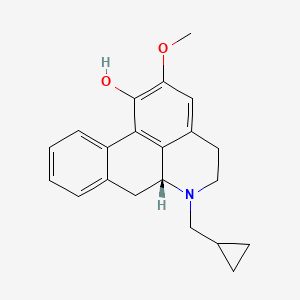
4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-6-(cyclopropylmethyl)-2-methyl-, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-6-(cyclopropylmethyl)-2-methyl-, ®- is a complex organic compound with a unique structure that includes a dibenzoquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-6-(cyclopropylmethyl)-2-methyl-, ®- typically involves multi-step organic reactions. The process begins with the preparation of the dibenzoquinoline core, followed by the introduction of the cyclopropylmethyl and methyl groups. The final step involves the reduction of the quinoline to the tetrahydroquinoline form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-6-(cyclopropylmethyl)-2-methyl-, ®- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups attached.
Aplicaciones Científicas De Investigación
4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-6-(cyclopropylmethyl)-2-methyl-, ®- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-6-(cyclopropylmethyl)-2-methyl-, ®- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
6-Ethyl-2-Methoxy-5,6,6A,7-Tetrahydro-4H-Dibenzo[De,G]Quinolin-1-Ol: Another compound with a similar dibenzoquinoline core.
Tetrahydroquinoline Derivatives: Compounds with similar structures but different functional groups.
Uniqueness
4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-6-(cyclopropylmethyl)-2-methyl-, ®- is unique due to its specific functional groups and stereochemistry, which can result in distinct biological and chemical properties compared to similar compounds.
Propiedades
Número CAS |
37082-18-1 |
|---|---|
Fórmula molecular |
C21H23NO2 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
(6aR)-6-(cyclopropylmethyl)-2-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |
InChI |
InChI=1S/C21H23NO2/c1-24-18-11-15-8-9-22(12-13-6-7-13)17-10-14-4-2-3-5-16(14)20(19(15)17)21(18)23/h2-5,11,13,17,23H,6-10,12H2,1H3/t17-/m1/s1 |
Clave InChI |
AHNVXIFOULNIOP-QGZVFWFLSA-N |
SMILES isomérico |
COC1=C(C2=C3[C@@H](CC4=CC=CC=C42)N(CCC3=C1)CC5CC5)O |
SMILES canónico |
COC1=C(C2=C3C(CC4=CC=CC=C42)N(CCC3=C1)CC5CC5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


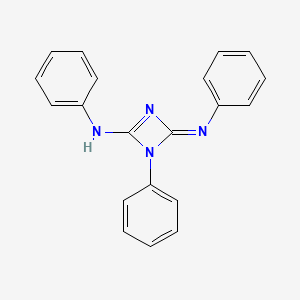


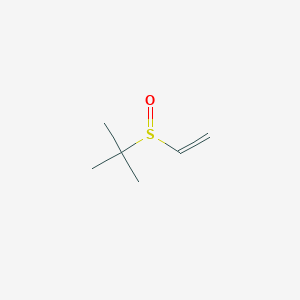
![2-[(Triphenylstannyl)oxy]benzaldehyde](/img/structure/B14662203.png)
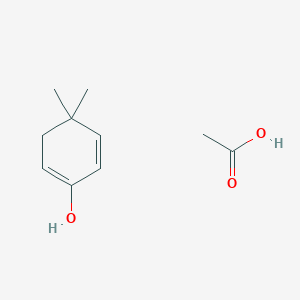
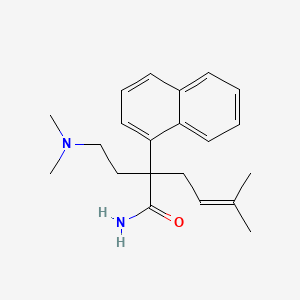
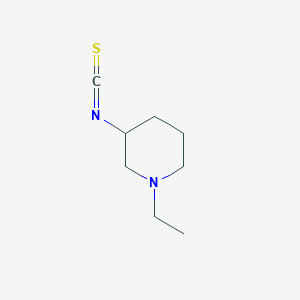
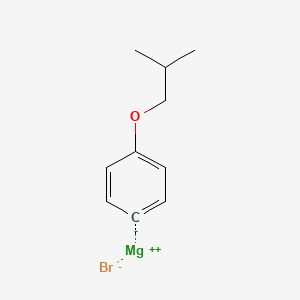
![2-[(Propan-2-yl)oxy]buta-1,3-diene](/img/structure/B14662232.png)
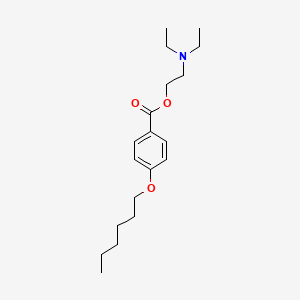
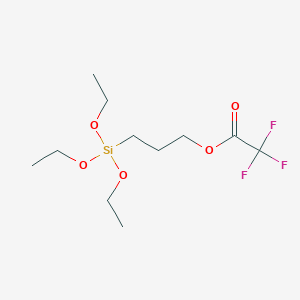
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide](/img/structure/B14662253.png)
